molecular formula C16H27LiN7O7P B13836249 8-(6-Aminohexyl)aminoadenosine-5-monoph osphate li

8-(6-Aminohexyl)aminoadenosine-5-monoph osphate li

Cat. No.: B13836249
M. Wt: 467.4 g/mol
InChI Key: UULAHMWXIIXIGY-DNBRLMRSSA-M
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Chemical Reactions Analysis

8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles. Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt include:

    Adenosine-5-monophosphate: A precursor in the synthesis of the compound.

    6-Aminohexylamine: Another precursor used in the synthesis.

    Other aminohexyl derivatives of adenosine: These compounds share structural similarities but may have different functional groups or modifications. The uniqueness of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt lies in its specific structure, which allows it to function effectively as a ligand in affinity chromatography and other applications.

Properties

Molecular Formula

C16H27LiN7O7P

Molecular Weight

467.4 g/mol

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1

InChI Key

UULAHMWXIIXIGY-DNBRLMRSSA-M

Isomeric SMILES

[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)N

Canonical SMILES

[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N

Origin of Product

United States

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